N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16352227
InChI: InChI=1S/C16H11N5O3/c22-14(18-12-6-3-7-13-15(12)20-24-19-13)8-21-9-17-11-5-2-1-4-10(11)16(21)23/h1-7,9H,8H2,(H,18,22)
SMILES:
Molecular Formula: C16H11N5O3
Molecular Weight: 321.29 g/mol

N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

CAS No.:

Cat. No.: VC16352227

Molecular Formula: C16H11N5O3

Molecular Weight: 321.29 g/mol

* For research use only. Not for human or veterinary use.

N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide -

Specification

Molecular Formula C16H11N5O3
Molecular Weight 321.29 g/mol
IUPAC Name N-(2,1,3-benzoxadiazol-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C16H11N5O3/c22-14(18-12-6-3-7-13-15(12)20-24-19-13)8-21-9-17-11-5-2-1-4-10(11)16(21)23/h1-7,9H,8H2,(H,18,22)
Standard InChI Key BIHZBBGPROICTD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=NON=C43

Introduction

N-(2,1,3-Benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a complex organic compound that combines a benzoxadiazole moiety with a quinazolinone derivative. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of multiple functional groups. The benzoxadiazole ring is known for its biological activity, while quinazolinones are recognized for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects.

Synthesis Methods

The synthesis of N-(2,1,3-Benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Involving the reaction of a benzoxadiazole derivative with a quinazolinone precursor in the presence of a suitable catalyst.

  • Cyclization Reactions: May be required to form the quinazolinone ring if starting materials are simpler precursors.

StepReaction TypeConditions
1. Formation of QuinazolinoneCyclizationHigh Temperature, Catalyst
2. Coupling with BenzoxadiazoleCondensationSolvent, Catalyst

Biological Activities

Compounds with similar structures, such as those containing benzoxadiazole or quinazolinone moieties, have shown potential in various biological applications:

  • Anticancer Activity: Quinazolinones are known to inhibit cancer cell growth.

  • Antimicrobial Activity: Benzoxadiazoles have been studied for their antimicrobial properties.

  • Anti-inflammatory Effects: Some quinazolinone derivatives exhibit anti-inflammatory activity.

Biological ActivityTargetPotential Use
AnticancerCancer CellsChemotherapy Agents
AntimicrobialBacteria/FungiAntibiotics/Antifungals
Anti-inflammatoryInflammatory PathwaysAnti-inflammatory Drugs

Research Findings and Future Directions

Research on N-(2,1,3-Benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is limited, but compounds with similar structures have shown promising results in biological assays. Future studies should focus on optimizing the synthesis conditions to improve yield and purity, as well as conducting comprehensive biological evaluations to elucidate its mechanism of action and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator